2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[33]heptan-1-yl)acetic acid involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures .
Industrial Production Methods
it is likely that the synthesis involves similar steps to those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)piperidin-1-yl)acetic acid
- 6-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptane-7-carboxylic acid
Uniqueness
2-(6-(Tert-butoxycarbonyl)-2-oxa-6-azaspiro[3.3]heptan-1-yl)acetic acid is unique due to its specific spirocyclic structure and the presence of both an oxa and azaspiro moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[6-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-6-azaspiro[3.3]heptan-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-5-12(6-13)7-17-8(12)4-9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWFHBRMKZMOKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)COC2CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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